N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Antiprion therapeutics Structure-activity relationship Thiazole amide

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (CAS 201992-62-3; molecular formula C17H14N2OS; molecular weight 294.37 g/mol) is a member of the 2,4-diphenylthiazole class, featuring a thiazole core substituted with phenyl groups at positions 2 and 4 and an acetamide moiety at position 5. This compound serves as a versatile synthetic building block for medicinal chemistry programs targeting diverse therapeutic areas, including anti-inflammatory, anticancer, and antiprion indications.

Molecular Formula C17H14N2OS
Molecular Weight 294.37
CAS No. 201992-62-3
Cat. No. B2361680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
CAS201992-62-3
Molecular FormulaC17H14N2OS
Molecular Weight294.37
Structural Identifiers
SMILESCC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS/c1-12(20)18-17-15(13-8-4-2-5-9-13)19-16(21-17)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20)
InChIKeyOIOXUTHJRATXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Diphenyl-1,3-thiazol-5-yl)acetamide (CAS 201992-62-3): Core Scaffold Identity and Procurement-Relevant Characteristics for the 2,4-Diarylthiazole Chemical Class


N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (CAS 201992-62-3; molecular formula C17H14N2OS; molecular weight 294.37 g/mol) is a member of the 2,4-diphenylthiazole class, featuring a thiazole core substituted with phenyl groups at positions 2 and 4 and an acetamide moiety at position 5 [1]. This compound serves as a versatile synthetic building block for medicinal chemistry programs targeting diverse therapeutic areas, including anti-inflammatory, anticancer, and antiprion indications [1][2]. The acetamide linkage at C5 distinguishes it from the more extensively studied 2,4-diphenylthiazol-5-ylamine series (Heal et al., 2007) and the 2,4-diarylthiazole-5-carboxylic acid amide series (Thompson et al., 2010), each of which exhibits distinct biological activity profiles and potency ranges [3].

Why Generic Substitution of N-(2,4-Diphenyl-1,3-thiazol-5-yl)acetamide with Other 2,4-Diarylthiazole Analogs Is Not Scientifically Valid


Within the 2,4-diphenylthiazole scaffold family, the nature and orientation of the C5 substituent critically governs both target engagement and biological potency. Switching from a C5-amine (2,4-diphenylthiazol-5-ylamine) to a C5-acetamide (the target compound) or to a C5-reverse amide (2,4-diarylthiazole-5-carboxylic acid amide) produces distinct pharmacological profiles, as demonstrated in the antiprion field where 'switching' the sense of the amide bond at thiazole C5 led to substantially improved potency and reproducibility relative to the amine series [1]. Similarly, in the anti-inflammatory domain, the acetic acid derivatives at C5 (2,4-diphenylthiazol-5-ylacetic acids) exhibit a different potency spectrum compared to other C5-substituted analogs, with para-substitution on the phenyl rings further modulating activity [2]. Therefore, generic substitution of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide with any other C5-substituted 2,4-diphenylthiazole cannot preserve the intended biological or pharmacological profile without direct comparative data.

N-(2,4-Diphenyl-1,3-thiazol-5-yl)acetamide: Quantitative Comparative Evidence for Scientific Differentiation and Procurement Decisions


C5 Acetamide vs. C5 Amine: Structural Differentiation with Documented Biological Consequence in Antiprion Activity

The target compound features an acetamide group directly attached at the thiazole C5 position (C5-NH-CO-CH3). This contrasts with the 2,4-diphenylthiazol-5-ylamine series (C5-NH2), which served as the basis for an earlier antiprion screening library. Thompson et al. (2010) demonstrated that 'switching' the amide bond orientation at C5 from the amine-linked series to carboxylic acid-derived amides led to improved antiprion potency and superior inter-assay reproducibility . While the target compound's specific acetamide orientation (amine→acetyl, rather than carbonyl→amine) represents a third distinct C5 linkage modality, its structural placement between the amine and reverse-amide series provides a unique scaffold for probing amide bond directionality effects. The amine series compounds showed prion protein binding with EC50 values between 1.5 and 20 μM in persistently infected SMB cells, while the reverse-amide series demonstrated improved potency as documented by Thompson et al. [1]. Direct head-to-head quantitative data for the target compound vs. specific amine or reverse-amide analogs in the same assay are not available in the current literature.

Antiprion therapeutics Structure-activity relationship Thiazole amide

Anti-inflammatory Class Potential: 2,4-Diphenylthiazole-5-alkanoic Acid Scaffold Benchmarking Against Phenylbutazone

The 2,4-diphenylthiazole-5-alkanoic acid scaffold class, to which the target compound is structurally related, has established anti-inflammatory activity benchmarked against phenylbutazone in the rat carrageenin-induced hind-paw edema model. Brown et al. (1968) reported that unsubstituted 2,4-diphenylthiazol-5-ylacetic acid (the carboxylic acid analog at C5) exhibited a relative anti-edema potency of 0.6 (phenylbutazone = 1), while para-dimethylamino substitution increased potency to 2.0× phenylbutazone, and para-chloro substitution to 5.0× [1]. The target compound's acetamide group at C5 replaces the acetic acid moiety, and the Nature 1968 study noted that conversion of the carboxylic acid to ester, amide, or hydroxamic acid derivatives generally reduced anti-inflammatory activity [1]. This provides a quantitative class benchmark: the acetamide derivative is expected to show modulated (likely attenuated) anti-inflammatory potency compared to the corresponding acetic acid analogs, though direct comparative data for the target compound are not available.

Anti-inflammatory COX inhibition NSAID

Synthetic Building Block Utility: Differentiated Intermediate for Diversified 2,4-Disubstituted Thiazole Libraries

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide serves as a key synthetic intermediate for generating diversified 2,4-disubstituted thiazole amide libraries. A related series of 2,4-disubstituted thiazole amide derivatives, synthesized and evaluated by the Liaoning University of Technology group (2019), demonstrated that compound 5b (structurally related acetamide derivative) inhibited A549, HeLa, HT29, and Karpas299 cancer cells with IC50 values of 8.64, 6.05, 0.63, and 13.87 μM, respectively, with HT29 colon cancer cells showing the highest sensitivity [1]. The western blot and docking studies suggested c-Met kinase as a potential target [1]. The target compound's unsubstituted acetamide at C5 provides a minimal steric and electronic baseline for SAR expansion, enabling systematic exploration of N-substitution effects on antiproliferative activity. This differentiates it from bulkier C5-substituted analogs (e.g., N-phenylacetamide or N-cyclohexyl derivatives) that preclude baseline activity assessment.

Medicinal chemistry Thiazole synthesis Building block

Differentiation from 2,4-Diphenylthiazol-5-ylacetic Acid: CRTH2 Receptor Antagonism and Selectivity Profile

The carboxylic acid analog at C5, 2-(2,4-diphenylthiazol-5-yl)acetic acid (CHEMBL592001), has been characterized as a CRTH2 receptor antagonist with an IC50 of 870 nM in a β-arrestin recruitment assay in HEK293 cells [1]. The target compound replaces the carboxylic acid with an acetamide group, which eliminates the negative charge at physiological pH and alters hydrogen-bonding capacity. This structural modification is expected to substantially alter CRTH2 receptor binding, as the carboxylic acid moiety is typically critical for GPCR antagonist activity in this class. While direct comparative data are unavailable, the target compound's neutral acetamide renders it a valuable selectivity control for distinguishing carboxylic acid-dependent vs. carboxylic acid-independent pharmacological effects within the 2,4-diphenylthiazole series.

CRTH2 antagonist GPCR Inflammation

N-(2,4-Diphenyl-1,3-thiazol-5-yl)acetamide: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Baseline Scaffold for N-Substituted Acetamide Library Synthesis in Anticancer Drug Discovery

The target compound serves as the minimal, unsubstituted acetamide scaffold for systematic SAR exploration of N-substitution effects on antiproliferative activity. Procurement is warranted when constructing a compound library where the unsubstituted acetamide serves as the negative control or baseline reference for N-alkyl, N-aryl, or N-cycloalkyl derivatives. Related 2,4-disubstituted thiazole amides have demonstrated sub-micromolar potency (IC50 = 0.63 μM in HT29 colon cancer cells), and the target compound provides the essential unsubstituted comparator for quantifying the contribution of N-substitution to potency gains [1].

Selectivity Control Compound for CRTH2 Receptor Antagonist Screening Cascades

In GPCR screening programs targeting the CRTH2 (DP2) receptor for allergic and inflammatory diseases, the target compound serves as a critical selectivity control. Its acetamide group replaces the carboxylic acid present in the active CRTH2 antagonist 2-(2,4-diphenylthiazol-5-yl)acetic acid (IC50 = 870 nM), enabling researchers to distinguish carboxylic acid-dependent receptor engagement from non-specific or charge-independent effects [1]. This application is particularly valuable in high-throughput screening triage where false positives arising from promiscuous carboxylic acid interactions must be identified.

Probe Molecule for Investigating Amide Bond Directionality Effects in Antiprion Drug Design

The target compound occupies a unique structural position between the 2,4-diphenylthiazol-5-ylamine series (Heal et al., 2007) and the 2,4-diarylthiazole-5-carboxylic acid amide series (Thompson et al., 2010). Thompson et al. demonstrated that reversing the amide bond orientation at C5 ('switching') significantly improved antiprion potency and reproducibility [1]. The target compound's acetamide orientation (amine-linked to thiazole → acetyl) provides a third distinct connectivity for probing amide directionality effects, making it valuable for mechanistic SAR studies in prion disease drug discovery.

Reference Compound for Computational Chemistry and Docking Studies on Thiazole-Based Kinase Inhibitors

With its well-defined 2,4-diphenyl substitution pattern and simple acetamide at C5, the target compound provides an ideal reference structure for molecular docking and MD simulation studies. Related thiazole amide derivatives have shown c-Met kinase inhibition potential through docking studies [1]. The target compound's minimal acetamide moiety makes it suitable for validating docking protocols and establishing baseline binding pose predictions before introducing larger N-substituents.

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